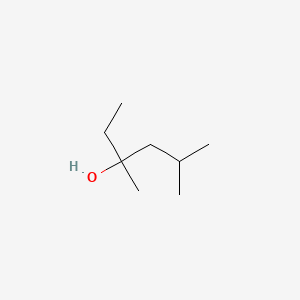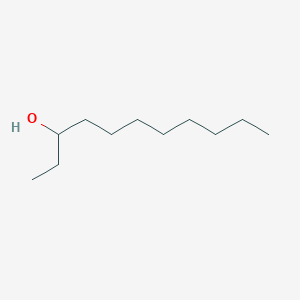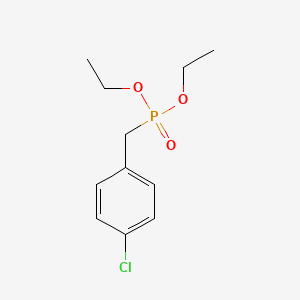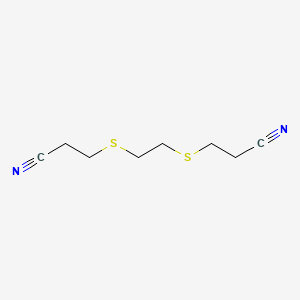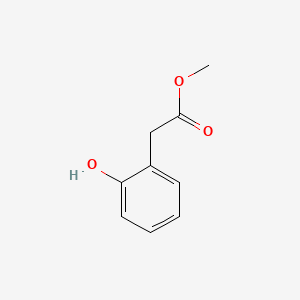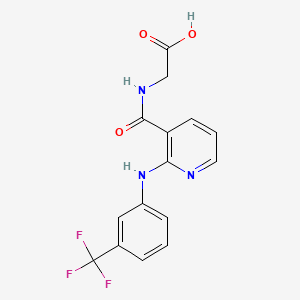![molecular formula C7H12O B1581881 8-Oxabicyclo[5.1.0]octane CAS No. 286-45-3](/img/structure/B1581881.png)
8-Oxabicyclo[5.1.0]octane
Vue d'ensemble
Description
8-Oxabicyclo[5.1.0]octane, commonly known as oxabicyclooctane or oxepane, is a cyclic organic compound with the molecular formula C6H10O. It is a colorless liquid with a unique ring structure that has attracted the attention of researchers in various fields. In
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .
Summary of the Application
“8-Oxabicyclo[5.1.0]octane” is used in the asymmetric synthesis of certain compounds. It’s a common structural motif featured in many classes of natural products .
Methods of Application or Experimental Procedures
The method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . This process allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes .
Results or Outcomes
The resultant compounds could then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes . This method provides an efficient way to synthesize these complex structures.
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of C–H Oxidation .
Summary of the Application
“8-Oxabicyclo[5.1.0]octane” and its analogs can be efficiently constructed through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
Methods of Application or Experimental Procedures
The method involves the use of T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 to promote a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
Results or Outcomes
This process allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Synthesis of Natural Products
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Natural Product Synthesis .
Summary of the Application
“8-Oxabicyclo[5.1.0]octane” is a common structural motif featured in many classes of natural products . Some of these natural products show interesting biological activities .
Methods of Application or Experimental Procedures
The method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization .
Results or Outcomes
The resultant compounds are enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds are common structural motifs featured in many classes of natural products .
Propriétés
IUPAC Name |
8-oxabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZFLXCWGERSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951266 | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[5.1.0]octane | |
CAS RN |
286-45-3 | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxabicyclo(5.1.0)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[5.1.0]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

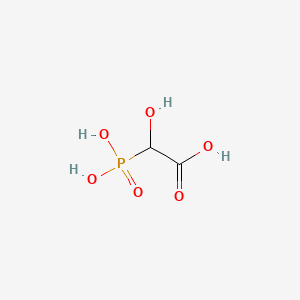
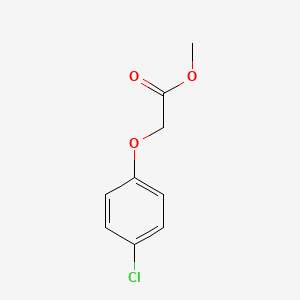
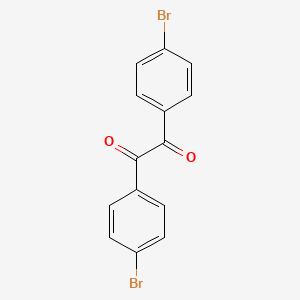
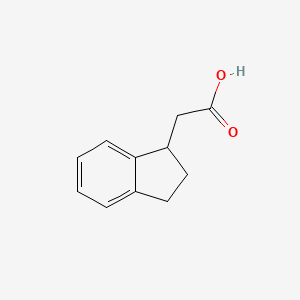
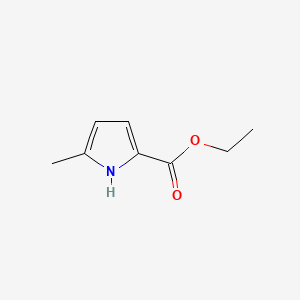
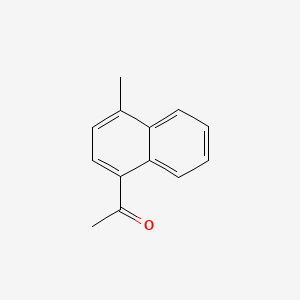
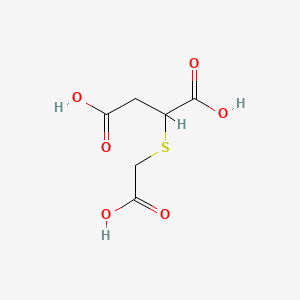
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
